Kv1.5-IN-1

Kv1.5 Potency comparison Electrophysiology

Kv1.5-IN-1 (IC50 0.51 μM) is a potent, atrial-selective Kv1.5 inhibitor with ~820-fold hERG window, ideal for in vitro IKur studies and SAR benchmarking. Its intermediate potency avoids channel saturation, enabling precise concentration-response profiling in atrial myocytes.

Molecular Formula C25H23ClN4O4S
Molecular Weight 511.0 g/mol
Cat. No. B13437953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKv1.5-IN-1
Molecular FormulaC25H23ClN4O4S
Molecular Weight511.0 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN(C3=C2C=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C25H23ClN4O4S/c1-17-3-10-22(11-4-17)35(32,33)29-27-14-18-15-30(24-12-9-21(34-2)13-23(18)24)16-25(31)28-20-7-5-19(26)6-8-20/h3-15,29H,16H2,1-2H3,(H,28,31)/b27-14+
InChIKeyICMBSJAYAJYXCA-MZJWZYIUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kv1.5-IN-1: A Sub-Micromolar Inhibitor of the Atrial-Specific Potassium Channel hKv1.5 for Cardiovascular Electrophysiology Research


Kv1.5-IN-1 (CAS 1469902-72-4) is a small-molecule inhibitor of the voltage-gated potassium channel Kv1.5, which mediates the ultra-rapid delayed rectifier potassium current (IKur) critical for atrial action potential repolarization [1]. The compound exhibits an IC50 of 0.51 μM against the human Kv1.5 (hKv1.5) channel expressed in HEK293 cells, as determined by whole-cell patch clamp electrophysiology [2]. Its core chemical structure features a 1-(4-chlorobenzyl)-5-methoxy-2-methylindole-3-acetic acid scaffold, a motif that has been systematically explored in structure-activity relationship (SAR) studies aimed at developing atrial-selective antiarrhythmic agents with minimal ventricular proarrhythmic risk [3].

Why Kv1.5-IN-1 Cannot Be Replaced by Other Potassium Channel Blockers in Atrial Electrophysiology Studies


Potassium channel inhibitors constitute a broad and structurally diverse class of compounds with widely varying selectivity profiles, potency ranges, and functional effects on cardiac repolarization [1]. Generic substitution with an alternative Kv1.5 blocker without careful consideration of its specific potency, selectivity fingerprint, and state-dependent binding properties can lead to confounded experimental outcomes. For instance, while some compounds like AVE0118 exhibit micromolar potency (IC50 ~1.1-6.2 μM) and DPO-1 shows nanomolar potency (~30-50 nM), their divergent selectivity against off-target cardiac ion channels (e.g., hERG/Kv11.1, Kv4.3, or L-type calcium channels) and their differing binding kinetics to closed versus open channel states can produce contradictory effects on action potential duration and arrhythmia inducibility [2][3]. Therefore, selection of a specific Kv1.5 inhibitor must be guided by quantitative, comparator-based evidence that aligns with the precise experimental or screening requirements [4].

Quantitative Differentiation of Kv1.5-IN-1: Evidence-Based Potency and Selectivity Comparisons with Key Kv1.5 Inhibitors


Kv1.5-IN-1 Exhibits 26-Fold Higher Potency than Vernakalant Against Wild-Type hKv1.5

Kv1.5-IN-1 demonstrates significantly higher potency against the wild-type human Kv1.5 channel compared to the clinically investigated antiarrhythmic agent vernakalant. In whole-cell patch clamp assays using HEK293 cells expressing hKv1.5, Kv1.5-IN-1 achieved an IC50 of 0.51 μM [1]. In contrast, vernakalant blocks wild-type Kv1.5 with an IC50 of 13.35 ± 0.93 μM under comparable experimental conditions [2]. This represents an approximate 26-fold improvement in in vitro potency for Kv1.5-IN-1.

Kv1.5 Potency comparison Electrophysiology

Kv1.5-IN-1 Potency Lies Between Nanomolar DPO-1 and Micromolar AVE0118, Offering a Distinct Intermediate Research Tool Profile

The potency of Kv1.5-IN-1 (IC50 = 0.51 μM) positions it as an intermediate-affinity blocker relative to other widely studied Kv1.5 inhibitors. DPO-1, a high-affinity diphenyl phosphine oxide derivative, blocks hKv1.5 with an IC50 of 50 nM (0.05 μM) in CHO cells [1]. In contrast, AVE0118, a biphenyl derivative that reached Phase II clinical trials, exhibits an IC50 of 1.1 ± 0.2 μM against hKv1.5 in CHO cells and 6.2 ± 0.4 μM in Xenopus oocytes [2]. Kv1.5-IN-1 therefore provides a potency that is approximately 10-fold weaker than DPO-1 but over 2-fold stronger than AVE0118 (in CHO cells).

Kv1.5 Potency ranking SAR

Kv1.5-IN-1 Demonstrates >300-Fold Selectivity for Kv1.5 over Off-Target Channels in Class-Level Context

A critical differentiator for Kv1.5 inhibitors is their selectivity profile against other cardiac ion channels, particularly the hERG (Kv11.1) potassium channel responsible for ventricular repolarization. Kv1.5-IN-1 exhibited an IC50 of 418.35 μM for inhibition of the human ERG (hERG) channel expressed in CHO cells [1]. This yields a selectivity index (hERG IC50 / Kv1.5 IC50) of approximately 820-fold. In comparison, the known Kv1.5 inhibitor AVE0118 has been reported to inhibit hERG with an IC50 of approximately 10 μM, yielding a selectivity index of only ~9-fold (based on its Kv1.5 IC50 of 1.1 μM in CHO cells) [2]. While direct head-to-head data are not available, these cross-study comparisons suggest Kv1.5-IN-1 may offer a significantly wider selectivity window against the hERG channel.

Kv1.5 Selectivity hERG

Structural SAR Context: Methoxy Substitution at R5 Position Confers Favorable Inhibitory Profile

Structure-activity relationship (SAR) analysis of the Kv1.5-IN-1 chemotype indicates that the introduction of a methoxy group at the R5 position of the indole core maintains inhibitory potency comparable to the unsubstituted parent compound [1]. This is a notable observation within the broader class of Kv1.5 inhibitors, where substitutions at analogous positions on the core scaffold often lead to significant losses in potency. For example, in a series of N,N-diisopropyl-2-(pyridine-3-yl)acetamide Kv1.5 antagonists, the cis-hydroxycyclohexane analog was found to be >10-fold more potent than its trans counterpart, underscoring the sensitivity of Kv1.5 binding to subtle structural modifications [2]. The retention of potency with R5 methoxy substitution in Kv1.5-IN-1 suggests a degree of structural tolerance at this position, which could be advantageous for further derivatization and probe development.

Kv1.5 Structure-Activity Relationship Medicinal Chemistry

Recommended Research Applications for Kv1.5-IN-1 Based on Its Quantitative Differentiation Profile


In Vitro Electrophysiology Screening for Atrial-Selective IKur Blockade

Given its sub-micromolar potency (IC50 = 0.51 μM) and substantial selectivity window over hERG (~820-fold), Kv1.5-IN-1 is well-suited for in vitro electrophysiology studies using heterologous expression systems (e.g., HEK293 or CHO cells) or isolated atrial myocytes. Its intermediate potency, falling between high-affinity blockers like DPO-1 and lower-affinity agents like AVE0118, allows researchers to study concentration-dependent effects on action potential duration without complete channel saturation. This makes it a valuable tool for dissecting the functional role of IKur in atrial repolarization and for benchmarking novel Kv1.5 inhibitors in comparative screening campaigns [1][2].

Medicinal Chemistry Lead Optimization and Structure-Activity Relationship Studies

The observation that R5 methoxy substitution on the indole core does not compromise Kv1.5 inhibitory potency highlights a key structural feature of this chemotype. Researchers engaged in medicinal chemistry can leverage Kv1.5-IN-1 as a reference compound for SAR studies, using it to benchmark new analogs and explore the chemical space around the indole scaffold. Its defined potency and selectivity profile provide a robust baseline against which the effects of further structural modifications can be quantitatively assessed, facilitating the rational design of next-generation Kv1.5 modulators [1][3].

Ex Vivo and In Vivo Models of Atrial Arrhythmia Requiring Atrial-Selective Pharmacology

The high selectivity index for Kv1.5 over hERG suggests that Kv1.5-IN-1 may be a suitable candidate for ex vivo (e.g., Langendorff-perfused heart) and in vivo studies aimed at evaluating atrial-selective antiarrhythmic effects with a reduced risk of ventricular proarrhythmia. While its in vivo pharmacokinetic and pharmacodynamic properties have not been fully characterized, its in vitro profile positions it as a promising tool for proof-of-concept studies in animal models of atrial fibrillation, where the ability to prolong atrial effective refractory period without affecting ventricular repolarization is a critical parameter [1][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kv1.5-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.